(3-Aminopropyl)carbamic acid
Overview
Description
(3-Aminopropyl)carbamic acid is an organic compound with the molecular formula C4H10N2O2. It is a derivative of carbamic acid, featuring an amino group attached to a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Aminopropyl)carbamic acid can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanol with phosgene, followed by hydrolysis to yield the desired product. Another method involves the reaction of 3-aminopropylamine with carbon dioxide under mild conditions to form the carbamic acid .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction is often catalyzed by bases such as cesium carbonate, and the product is purified through techniques like distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amides, nitriles, primary amines, and various substituted carbamates .
Scientific Research Applications
(3-Aminopropyl)carbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Aminopropyl)carbamic acid involves its interaction with various molecular targets. It can form carbamate esters, which are known to inhibit enzymes such as acetylcholinesterase. This inhibition occurs through the formation of a covalent bond between the carbamate group and the active site of the enzyme, leading to its inactivation .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid: The parent compound, which is less stable and decomposes at higher temperatures.
N-(3-Aminopropyl)-N-methylcarbamic acid: A derivative with a methyl group attached to the nitrogen atom, offering different reactivity and stability.
Ethyl carbamate: Another derivative used in various industrial applications.
Uniqueness
(3-Aminopropyl)carbamic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry. Its ability to form stable carbamate esters distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-aminopropylcarbamic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-2-1-3-6-4(7)8/h6H,1-3,5H2,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZOGLJEROCEQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80240487 | |
Record name | (3-Aminopropyl)carbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80240487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94088-76-3 | |
Record name | N-(3-Aminopropyl)carbamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94088-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Aminopropyl)carbamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094088763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Aminopropyl)carbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80240487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-aminopropyl)carbamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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